molecular formula C10H16O2 B14156072 Propyl hept-2-ynoate CAS No. 3882-57-3

Propyl hept-2-ynoate

Cat. No.: B14156072
CAS No.: 3882-57-3
M. Wt: 168.23 g/mol
InChI Key: ZRBPUEOLDSVZMI-UHFFFAOYSA-N
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Description

Propyl hept-2-ynoate is a fatty acid ester with the IUPAC name this compound . This compound is known for its unique structure, which includes a propyl group attached to a hept-2-ynoate moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of propyl hept-2-ynoate typically involves the esterification of hept-2-ynoic acid with propanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Chemical Reactions Analysis

Propyl hept-2-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.

    Cycloaddition: It participates in cycloaddition reactions, particularly [4π + 2π]-cycloadditions, to form heterocyclic compounds.

Scientific Research Applications

Propyl hept-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl hept-2-ynoate involves its interaction with specific molecular targets and pathways. For instance, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cycloadducts. This process is facilitated by the presence of catalysts such as gold or nickel, which enhance the reactivity of the compound .

Comparison with Similar Compounds

Propyl hept-2-ynoate can be compared with other similar compounds such as:

    Methyl hept-2-ynoate: Similar in structure but with a methyl group instead of a propyl group.

    Ethyl hept-2-ynoate: Contains an ethyl group instead of a propyl group.

    Butyl hept-2-ynoate: Features a butyl group in place of the propyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variation in the alkyl group attached to the hept-2-ynoate moiety .

Properties

CAS No.

3882-57-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

propyl hept-2-ynoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-6,9H2,1-2H3

InChI Key

ZRBPUEOLDSVZMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)OCCC

Origin of Product

United States

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